molecular formula C14H20O3 B134388 Cuspidiol CAS No. 51593-96-5

Cuspidiol

Cat. No. B134388
CAS RN: 51593-96-5
M. Wt: 236.31 g/mol
InChI Key: GAXDMZRXKOERED-XYOKQWHBSA-N
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Description

Cuspidiol is a novel phenylpropanoid identified in Rutaceous plants, characterized by its unique structure. It was established to have the structure 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol. This compound, along with boninenal and methyl boninenalate, was not only isolated from natural sources but also synthesized independently, confirming its structure through synthetic methods .

Synthesis Analysis

The synthesis of cuspidiol involves the formation of the phenylpropanoid skeleton with a specific hydroxy-methylbutenyl side chain. The independent synthesis of cuspidiol confirms the structure that was elucidated from the natural isolation from Rutaceous plants. This synthetic approach allows for the production of cuspidiol in a controlled laboratory setting, which is crucial for further studies on its properties and potential applications .

Molecular Structure Analysis

Cuspidiol's molecular structure is characterized by a phenyl ring attached to a propanol chain, which is further substituted with a hydroxy-methylbutenyl group. This structure was confirmed through synthesis and is significant because the functional groups present in cuspidiol could be responsible for its reactivity and interaction with biological systems .

Chemical Reactions Analysis

While the specific chemical reactions of cuspidiol are not detailed in the provided papers, the structure of cuspidiol suggests that it could undergo typical phenylpropanoid reactions. These may include oxidation-reduction reactions due to the presence of the hydroxy group, as well as potential conjugation or addition reactions at the double bond of the side chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of cuspidiol have not been explicitly detailed in the provided papers. However, based on its molecular structure, cuspidiol is likely to be a hydrophobic compound due to the presence of the phenyl ring and the hydrocarbon chain. The hydroxy group may confer some degree of hydrophilicity, which could affect its solubility and interaction with solvents. The reactivity of cuspidiol could be influenced by the presence of the double bond and the hydroxy group, which are functional groups commonly involved in chemical reactions .

Scientific Research Applications

Antitumor Activity

One of the notable applications of cuspidiol is in antitumor research. A study by Temerk et al. (2013) explored the binding of antitumor flavonoids with DNA, noting the potential of such compounds in cancer treatment. Although cuspidiol was not directly studied, the research on flavonoids like 3-hydroxyflavone provides a foundation for understanding cuspidiol's potential in cancer therapy. The study investigated the intercalation of flavonoids into DNA and their interactions with metal ions, indicating the potential for developing new antitumor therapies based on flavonoid structures (Temerk et al., 2013).

Chemical Composition and Synthesis

Research on cuspidiol's chemical structure and synthesis is vital for its application in various fields. Ishii et al. (1982) identified cuspidiol as a novel phenylpropanoid and synthesized it along with related compounds. This work is crucial for understanding the molecular structure of cuspidiol, which is essential for its application in scientific research (Ishii et al., 1982).

Photocatalysis and Material Science

Cuspidiol's potential in photocatalysis and material science is explored through studies on related compounds. Zen et al. (2003) demonstrated a novel detection method based on the photoelectrocatalytic oxidation of o-diphenols, which could be relevant for research involving cuspidiol. This study highlights the utility of copper-based electrodes in photocatalysis, suggesting potential areas where cuspidiol might be applicable (Zen et al., 2003).

Potential in Pharmaceuticals and Biophysical Research

The role of cuspidiol in pharmaceuticals and biophysical research can be inferred from studies on similar compounds. For instance, Sato et al. (1990) discussed a highly stereoselective synthesis of natural olefinic diols, which is pertinent to understanding how cuspidiol and related compounds might be synthesized for use in pharmaceuticals (Sato et al., 1990).

Future Directions

The future directions for research on Cuspidiol could involve further exploration of its antifungal and antioxidative properties, as well as its potential applications in various fields. Additionally, more detailed studies on its synthesis, molecular structure, and mechanism of action could provide valuable insights .

properties

IUPAC Name

(E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXDMZRXKOERED-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC=C(C=C1)CCCO)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cuspidiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cuspidiol and what is its chemical structure?

A1: Cuspidiol is a natural phenylpropanoid first isolated from Rutaceous plants [, ]. Its structure is characterized as 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol []. This means it contains a propanol group connected to a phenyl ring, which is further linked to a (E)-4-hydroxy-3-methylbut-2-enyloxy substituent.

Q2: Has cuspidiol been synthesized, and if so, are there any specific methods highlighted in the research?

A2: Yes, alongside its natural isolation, cuspidiol has been successfully synthesized independently []. Furthermore, a highly stereoselective synthesis method utilizing the [, ]sigmatropic rearrangement of α-substituted N,N-dimethylmethallylamine N-oxides has proven efficient in producing cuspidiol []. This method is particularly notable as it predominantly yields the desired trans olefin configuration at the allylic position where oxygenation occurs.

Q3: Are there other natural compounds structurally similar to cuspidiol mentioned in the research?

A3: Yes, the research mentions two other phenylpropanoids, boninenal and methyl boninenalate, which were found alongside cuspidiol []. These compounds share a similar core structure with cuspidiol, differing mainly in the functional groups attached to the phenylpropanoid backbone.

Q4: Where can I find more information about the initial discovery and characterization of cuspidiol?

A4: While the provided abstracts offer a concise overview, the full research paper titled "CUSPIDIOL, A NEW MONOMERIC PHENYL PROPANOID" [] would likely contain more detailed information regarding the initial discovery, isolation, and characterization of cuspidiol.

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